molecular formula C18H17N3O2 B5809926 N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Katalognummer B5809926
Molekulargewicht: 307.3 g/mol
InChI-Schlüssel: ZULNDWIGFXFKOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, also known as DPA-714, is a novel ligand for imaging the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that has been implicated in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DPA-714 has shown promising results in preclinical studies as a potential diagnostic tool for these disorders.

Wirkmechanismus

N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide binds to TSPO with high affinity and specificity, allowing for the visualization of TSPO expression in vivo. TSPO is involved in numerous physiological processes, including cholesterol transport, steroidogenesis, and apoptosis. In neuroinflammation, TSPO expression is upregulated in activated microglia and astrocytes, which leads to the production of proinflammatory cytokines and reactive oxygen species. By imaging TSPO expression, N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can provide insight into the underlying mechanisms of neuroinflammation and potential targets for therapeutic intervention.
Biochemical and Physiological Effects
N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been shown to be safe and well-tolerated in preclinical studies. It has a half-life of approximately 3 hours in rats and is rapidly metabolized and excreted. N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide does not appear to have any significant effects on physiological parameters, such as heart rate, blood pressure, or body temperature. However, further studies are needed to fully characterize the pharmacokinetics and pharmacodynamics of N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is its high affinity and specificity for TSPO. This allows for accurate imaging of TSPO expression in vivo, which can provide valuable information about the underlying mechanisms of neurological disorders. N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is its short half-life, which may limit its utility for longitudinal studies. Additionally, N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has not yet been approved for clinical use, which may restrict its availability for research.

Zukünftige Richtungen

There are several potential future directions for research on N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. One area of interest is the development of new TSPO ligands with improved pharmacokinetics and pharmacodynamics. This could include the synthesis of radiolabeled compounds for PET imaging or the development of fluorescent probes for microscopy. Another area of interest is the use of N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide for monitoring the efficacy of potential treatments for neurological disorders. By imaging TSPO expression before and after treatment, researchers can evaluate the effectiveness of various therapies and identify potential targets for drug development. Finally, further studies are needed to fully characterize the biochemical and physiological effects of N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide and its potential limitations for research.

Synthesemethoden

The synthesis of N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves several steps, including the reaction of 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde with N,N-dimethylbenzamide in the presence of a base, followed by reduction with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization. The yield of N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is typically around 40-50%, and the purity can be determined by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).

Wissenschaftliche Forschungsanwendungen

N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been used in various preclinical studies as a radioligand for imaging TSPO in the brain. TSPO is upregulated in activated microglia and astrocytes, which are involved in the inflammatory response in neurological disorders. By imaging TSPO, N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can provide information about the extent and severity of neuroinflammation in vivo. This can be useful for diagnosing and monitoring the progression of neurological disorders, as well as evaluating the efficacy of potential treatments.

Eigenschaften

IUPAC Name

N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-13-7-6-10-15(11-13)18(22)21(2)12-16-19-17(20-23-16)14-8-4-3-5-9-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULNDWIGFXFKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C)CC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.